molecular formula C10H7N5S B5066401 (9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE

(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE

Cat. No.: B5066401
M. Wt: 229.26 g/mol
InChI Key: FPZKLQYBNTWPNY-UHFFFAOYSA-N
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Description

(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring fused to a benzimidazole ring, with a sulfanyl group and a cyanide group attached to the methyl group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

The primary targets of (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile are currently unknown. This compound is a heterocyclic compound and is used for proteomics research .

Result of Action

As a product for proteomics research , it may have potential for future research in antimicrobial and antiviral areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The sulfanyl group is then introduced via nucleophilic substitution, and finally, the cyanide group is added using cyanation reactions. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes can be employed to optimize reaction times and reduce energy consumption. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to primary amines.

    Substitution: The hydrogen atoms on the triazole and benzimidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the cyanide group produces primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, (9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, depending on its interactions with specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, polymers, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A bromide salt with antiseptic and disinfectant properties.

Uniqueness

(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE is unique due to its combination of a triazole ring, benzimidazole ring, sulfanyl group, and cyanide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S/c11-5-6-16-10-14-13-9-12-7-3-1-2-4-8(7)15(9)10/h1-4H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZKLQYBNTWPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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